A Technical Guide to the Natural Sources of Delphinidin 3-galactoside for Research and Development
A Technical Guide to the Natural Sources of Delphinidin 3-galactoside for Research and Development
Introduction: The Significance of Delphinidin 3-galactoside
Delphinidin 3-galactoside is a prominent member of the anthocyanin family, a class of water-soluble flavonoids responsible for many of the vibrant blue, purple, and red hues observed in plant tissues.[1] Structurally, it consists of the delphinidin aglycone—characterized by three hydroxyl groups on its B-ring—linked to a galactose sugar moiety at the C-3 position. This glycosylation is crucial, as it significantly enhances the molecule's stability and water solubility compared to its aglycone form.[2]
For researchers and drug development professionals, Delphinidin 3-galactoside is a molecule of considerable interest. Beyond its function as a natural colorant, it possesses a spectrum of potent biological activities, including antioxidant, anti-inflammatory, and potential therapeutic effects in areas of cardiovascular and neurological health.[2][3][4] A thorough understanding of its natural origins is the foundational step for its extraction, characterization, and subsequent investigation in preclinical and clinical settings. This guide provides a comprehensive overview of the primary natural sources of Delphinidin 3-galactoside, its biosynthetic origins, and robust methodologies for its isolation and analysis.
Part 1: Principal Natural Sources of Delphinidin 3-galactoside
Delphinidin 3-galactoside is found in a variety of fruits, particularly within the Vaccinium genus (blueberries and bilberries). The concentration of this specific anthocyanin can vary significantly based on species, cultivar, geographical origin, and ripeness.
Key Botanical Sources
-
Bilberry (Vaccinium myrtillus L.): Widely recognized as one of the richest sources, bilberry extracts consistently show Delphinidin 3-galactoside as a predominant anthocyanin.[5][6] In many analyses, the peaks corresponding to delphinidin-3-O-galactoside and its glucoside counterpart are the most intense in the chromatogram.[7] Its high concentration in bilberries makes this fruit a primary target for commercial extraction and for research into its biological effects.
-
Blueberry (Vaccinium corymbosum & Vaccinium angustifolium): Both highbush and lowbush blueberries are significant sources of Delphinidin 3-galactoside.[8] While they contain a complex mixture of at least 15 different anthocyanins, Delphinidin 3-galactoside is consistently identified as a major component.[6][9]
-
Siberian Dogwood (Cornus alba 'Sibirica'): The bluish-white berries of this plant have been identified as a source of Delphinidin 3-galactoside, alongside other unique B-ring glucosidated anthocyanins.[10]
It is critical to distinguish Delphinidin 3-galactoside from other delphinidin glycosides. For instance, while blackcurrants (Ribes nigrum) and eggplants (Solanum melongena) are rich in delphinidin, the primary glycosidic forms are typically delphinidin-3-O-rutinoside and delphinidin-3-O-glucoside, not the 3-O-galactoside.[11][12][13][14] Similarly, maqui berry (Aristotelia chilensis) is exceptionally rich in delphinidins, but the major reported compounds are delphinidin 3,5-O-diglucoside and delphinidin 3-O-sambubioside-5-O-glucoside.[15][16]
Data Presentation: Quantitative Analysis of Delphinidin 3-galactoside
The following table summarizes the mean content of Delphinidin 3-galactoside in select natural sources, compiled from chromatographic analyses reported in the Phenol-Explorer database.
| Botanical Source | Common Name | Mean Content (mg/100 g Fresh Weight) |
| Vaccinium corymbosum | Highbush Blueberry, raw | 20.50[8] |
| Vaccinium angustifolium | Lowbush Blueberry, raw | 16.14[8] |
| Vaccinium myrtillus | Bilberry | ~38.3 - 79.3*[5] |
*Note: Data for bilberry from[5] represents a range from aqueous and organic solvent extractions, highlighting the impact of methodology on yield.
Part 2: Biosynthesis of Delphinidin 3-galactoside
The formation of Delphinidin 3-galactoside is a multi-step enzymatic process branching from the general phenylpropanoid pathway.[1] Understanding this pathway is essential for metabolic engineering efforts aimed at enhancing its production in plants or microbial systems. The core synthesis involves the creation of the anthocyanidin skeleton followed by a crucial glycosylation step.
The key enzymatic steps are:
-
Phenylpropanoid Pathway: Generates p-Coumaroyl-CoA, the entry point into flavonoid synthesis.
-
Chalcone Synthase (CHS): Catalyzes the condensation of one molecule of p-Coumaroyl-CoA with three molecules of Malonyl-CoA to form naringenin chalcone.
-
Chalcone Isomerase (CHI): Converts naringenin chalcone to naringenin.
-
Flavanone 3-Hydroxylase (F3H): Hydroxylates naringenin to produce dihydrokaempferol.
-
Flavonoid 3',5'-Hydroxylase (F3'5'H): This is a critical branching point enzyme. It adds two hydroxyl groups to the B-ring of dihydrokaempferol, converting it to dihydromyricetin. The activity of this enzyme is the primary determinant for the production of delphinidin-based anthocyanins.[1]
-
Dihydroflavonol 4-Reductase (DFR): Reduces dihydromyricetin to leucodelphinidin.
-
Anthocyanidin Synthase (ANS): Oxidizes leucodelphinidin to form the unstable delphinidin aglycone.
-
UDP-Galactose:Flavonoid 3-O-Galactosyltransferase (F3GalTase): This final, stabilizing step involves the transfer of a galactose moiety from UDP-galactose to the 3-hydroxyl group of the delphinidin aglycone, yielding the stable Delphinidin 3-galactoside.
Part 3: Methodology for Extraction, Purification, and Analysis
The following protocol provides a robust workflow for the isolation and quantification of Delphinidin 3-galactoside from a representative source, such as bilberries. The described methodology is designed to be self-validating by incorporating rigorous analytical techniques for confirmation.
Experimental Workflow Diagram
Step-by-Step Protocol
Step 1: Sample Preparation and Homogenization
-
Objective: To increase the surface area of the plant material for efficient solvent penetration and to preserve the integrity of the analyte.
-
Procedure:
-
Flash-freeze fresh or frozen bilberries with liquid nitrogen.
-
Lyophilize (freeze-dry) the material for 48-72 hours until a constant weight is achieved. This prevents enzymatic degradation and water interference during extraction.
-
Grind the lyophilized berries into a fine, homogenous powder using a laboratory mill or a mortar and pestle.
-
Store the powder at -80°C in an airtight, desiccated container, protected from light.
-
Step 2: Solid-Liquid Extraction
-
Objective: To selectively extract anthocyanins from the plant matrix into a solvent phase.
-
Rationale: An acidified organic solvent is used. The acid (e.g., formic acid or trifluoroacetic acid) maintains a low pH (~2-3), which is crucial for stabilizing anthocyanins in their colored flavylium cation form.[17] Methanol or ethanol are effective at solubilizing these moderately polar compounds.
-
Procedure:
-
Weigh approximately 1-2 g of the dried powder into a conical tube.
-
Add 20 mL of extraction solvent (e.g., Methanol:Water:Formic Acid, 70:29:1, v/v/v).
-
Vortex thoroughly and sonicate in an ultrasonic bath for 30 minutes in the dark at room temperature.
-
Repeat the extraction process twice more on the remaining solids to ensure exhaustive extraction. Pool the supernatants.
-
Step 3: Clarification
-
Objective: To remove insoluble plant debris and particulates from the crude extract.
-
Procedure:
-
Centrifuge the pooled extract at 4,000 x g for 15 minutes at 4°C.
-
Carefully decant the supernatant.
-
Filter the supernatant through a 0.45 µm PTFE syringe filter to remove any remaining fine particles that could interfere with subsequent chromatographic steps.
-
Step 4: Purification and Concentration (Solid-Phase Extraction)
-
Objective: To remove highly polar impurities (sugars, organic acids) and non-polar compounds, thereby concentrating the anthocyanin fraction.
-
Rationale: A C18 SPE cartridge operates on a reverse-phase mechanism. Anthocyanins will adsorb to the non-polar C18 stationary phase, while more polar compounds are washed away. A final elution with an organic solvent recovers the purified anthocyanins.
-
Procedure:
-
Condition a C18 SPE cartridge (e.g., 500 mg) by passing 5 mL of methanol followed by 5 mL of acidified water (0.1% formic acid).
-
Load the clarified extract onto the cartridge.
-
Wash the cartridge with 10 mL of acidified water to elute sugars and other polar impurities.
-
Elute the anthocyanin fraction with 5 mL of acidified methanol (0.1% formic acid).
-
Evaporate the purified eluate to dryness under a stream of nitrogen or using a rotary evaporator at <35°C.
-
Reconstitute the dried extract in a known volume (e.g., 1-2 mL) of mobile phase for HPLC analysis.
-
Step 5: Identification and Quantification
-
Objective: To separate, identify, and quantify Delphinidin 3-galactoside.
-
Methodology: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and tandem Mass Spectrometry (LC-MS/MS).
-
HPLC-DAD Conditions (Typical):
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Water with 5% Formic Acid.
-
Mobile Phase B: Acetonitrile with 5% Formic Acid.
-
Gradient: A linear gradient from ~5% B to 30% B over 30-40 minutes.
-
Flow Rate: 0.8 - 1.0 mL/min.
-
Detection: Diode-Array Detector scanning from 200-600 nm, with specific monitoring at 520 nm for anthocyanins.[5]
-
Identification: Tentative identification is made by comparing the retention time and UV-Vis spectrum with a purified analytical standard of Delphinidin 3-galactoside chloride.[18]
-
-
LC-MS/MS Confirmation:
-
Rationale: Provides definitive structural confirmation.
-
Procedure: The eluent from the HPLC is directed into a mass spectrometer. In positive ion mode, the parent ion (M+) for Delphinidin 3-galactoside (C21H21O12+) should be observed at m/z 465.1.
-
Tandem MS (MS2) of the m/z 465.1 precursor ion will induce fragmentation. The characteristic loss of the galactose moiety (162 Da) will result in a major fragment ion at m/z 303.05, corresponding to the delphinidin aglycone.[17] This fragmentation pattern provides unambiguous identification.
-
-
Quantification:
-
A calibration curve is constructed by injecting known concentrations of a certified Delphinidin 3-galactoside standard.
-
The peak area of the analyte in the sample is compared to the calibration curve to determine its concentration, typically expressed as mg per 100 g of fresh or dry weight.
-
References
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- Tohge, T., et al. (2023). Inhibitory Potential of Different Bilberry (Vaccinium myrtillus L.) Extracts on Human Salivary α-Amylase.
- ResearchGate. (n.d.). Chemical structures of (A) delphinidin, cyanidin, (B) del 3-gal, and....
- ResearchGate. (n.d.). Structure of anthocyanins identified in eggplant peel.
- BenchChem. (2025). The Biosynthetic Pathway of Delphinidin 3-Glucoside: A Technical Guide for Researchers.
- ResearchGate. (n.d.). Identification of delphinidin-3-O-galactorhamnoside production in N....
- Tanaka, J., et al. (2013). Maqui berry (Aristotelia chilensis)
- ResearchGate. (n.d.). Phenolic Content in Berries of 13 Black Currant Varieties.
- Ichiyanagi, T., et al. (n.d.). Nasunin from eggplant consists of cis-trans isomers of delphinidin 3-[4-(p-coumaroyl)-L-rhamnosyl (1-->6)glucopyranoside]-5-glucopyranoside. PubMed.
- Thermo Fisher Scientific. (n.d.). Rapid and Sensitive Determination of Anthocyanins in Bilberries Using UHPLC.
- ConsumerLab.com. (n.d.).
- ResearchGate. (n.d.). Identification of major anthocyanins. A, Delphinidin 3-galactoside; B,....
- Delphinol. (n.d.). Delphinidin 3,5-O-diglucoside, a constituent of the maqui berry (Aristotelia chilensis) anthocyanin, restores tear secretion in.
- MDPI. (n.d.). Delphinidin and Its Glycosides' War on Cancer: Preclinical Perspectives.
- Khan, F., et al. (2022). Chemistry and Pharmacological Actions of Delphinidin, a Dietary Purple Pigment in Anthocyanidin and Anthocyanin Forms. PubMed Central.
- Extrasynthese. (n.d.). Delphinidin-3-O-galactoside chloride 0905, CAS 28500-00-7.
- Saparov, B. (n.d.). ISOLATION TECHNOLOGY OF DELPHINIDIN FROM EGGPLANT SOLANUM MELONGENA. CyberLeninka.
- Tudor, C., et al. (n.d.). Eggplant Peels as a Valuable Source of Anthocyanins: Extraction, Thermal Stability and Biological Activities.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Solanum melongena (Eggplant) Crude Anthocyanin Extract and Delphinidin-3- glucoside protects Caenorhabditis elegans against Staphylococcus aureus and Klebsiella pneumoniae.
- Sun, B., et al. (2022).
- Lee, J. H., et al. (2013). Rapid Method for Determination of Anthocyanin Glucosides and Free Delphinidin in Grapes Using u-HPLC.
- ResearchGate. (2025). Maqui berry (Aristotelia chilensis) and the constituent delphinidin glycoside inhibit photoreceptor cell death induced by visible light | Request PDF.
- Nanashima, N., et al. (2018). Blackcurrant Anthocyanins Increase the Levels of Collagen, Elastin, and Hyaluronic Acid in Human Skin Fibroblasts and Ovariectomized Rats.
- MDPI. (2022).
- American Chemical Society. (n.d.).
- Pries, R., et al. (2022). A defined anthocyanin mixture sourced from bilberry and black currant inhibits Measles virus and various herpesviruses. PubMed.
- Journal of Applied Pharmaceutical Science. (2024). Delphinidin-3-glucoside prolongs lifespan and healthspan in Caenorhabditis elegans with and without environmental stress.
- Phenol-Explorer. (n.d.). Showing all foods in which the polyphenol Delphinidin 3-O-galactoside is found.
- Borges, G., et al. (n.d.). Delphinidin-3-rutinoside from Blackcurrant Berries (Ribes nigrum): In Vitro Antiproliferative Activity and Interactions with Other Phenolic Compounds. PubMed Central.
- ResearchGate. (n.d.). (A) Structure of the four anthocyanins in blackcurrants. Delphinidin-3-rutinoside (D3R....
- Bjorøy, Ø., et al. (2007).
- ResearchGate. (n.d.). (a)
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